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molecular formula C13H18BrNO3 B8597624 Tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)propanoate

Tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)propanoate

Cat. No. B8597624
M. Wt: 316.19 g/mol
InChI Key: VKGNJDHOEQXRHJ-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

10% platinum-activated carbon was added to a solution of tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)acrylate (727 mg) in ethyl acetate (7.3 mL), and the mixture was stirred for four hours in a hydrogen atmosphere. The reaction solution was filtered through celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1) to give the title compound as a colorless oil (657 mg, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)acrylate
Quantity
727 mg
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH:10]=[CH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[CH:4][CH:3]=1.[H][H]>C(OCC)(=O)C.[Pt]>[Br:1][C:2]1[N:7]=[C:6]([O:8][CH3:9])[C:5]([CH2:10][CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
tert-butyl 3-(6-bromo-2-methoxypyridin-3-yl)acrylate
Quantity
727 mg
Type
reactant
Smiles
BrC1=CC=C(C(=N1)OC)C=CC(=O)OC(C)(C)C
Name
Quantity
7.3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)OC)CCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 657 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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